Technical Guide: Chemical Properties of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also referred to in some catalogs as 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also referred to in some catalogs as 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine).
Executive Summary
4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a bifunctionalized 7-azaindole scaffold used extensively in medicinal chemistry as a "linchpin" intermediate. Its value lies in its orthogonal reactivity : the C2-iodine and C4-chlorine atoms possess distinct electronic and steric environments, allowing for highly regioselective functionalization. This molecule serves as a critical building block for ATP-competitive kinase inhibitors, where the 7-azaindole core mimics the purine ring of adenine.
Common Synonyms: 4-Chloro-2-iodo-1-methyl-7-azaindole
Ambiguity Note: Some commercial vendors list this compound as 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine. In standard IUPAC numbering for 7-azaindole, N1 refers to the pyrrole nitrogen and N7 to the pyridine nitrogen. A "7-methyl-7H" designation technically implies a pyridinium salt or zwitterion. However, in the context of stable organic building blocks, this almost universally refers to the N1-methylated species described in this guide.
Structural & Physicochemical Profile
The molecule features a fused pyrrolo[2,3-b]pyridine system.[1][2][3] The pyridine ring is electron-deficient (
-deficient), activating the C4-position for nucleophilic attack. The pyrrole ring is electron-rich (-excessive) but is modulated by the electron-withdrawing iodine at C2 and the fused pyridine ring.
Soluble in DMSO, DMF, CHCl, THF; Low solubility in water
Electronic Character
C2-I: Weak C-I bond, susceptible to oxidative addition (Pd).C4-Cl: Activated by N7 for SAr; stronger bond than C-I.
pKa (Calculated)
The N7 nitrogen is weakly basic (pKa ~4.6 for parent 7-azaindole). N-methylation at N1 removes the acidic NH proton.
Synthetic Routes
The synthesis of this scaffold typically proceeds from commercially available 4-chloro-7-azaindole. The sequence prioritizes N-methylation to block the acidic proton, followed by directed lithiation to install the iodine at C2. Direct electrophilic iodination (e.g., NIS) often favors the C3 position, making the lithiation route necessary for C2 regioselectivity.
Figure 1: Synthetic pathway ensuring C2-regioselectivity via directed ortho-lithiation.
Reactivity Profile: The "Orthogonal" Strategy
The core utility of this molecule is the ability to react at C2 and C4 sequentially without protecting group manipulation.
Regioselectivity Hierarchy
C2-Iodine (High Reactivity): The C-I bond is the weakest (
50 kcal/mol) and undergoes rapid oxidative addition with Pd(0) catalysts. This allows for Suzuki, Sonogashira, or Stille couplings to be performed at room temperature or mild heating (40-60°C) without disturbing the C4-chloride.
C4-Chlorine (Medium Reactivity): The C-Cl bond is stronger but is activated for Nucleophilic Aromatic Substitution (S
Ar) due to the para-position relative to the pyridine nitrogen (N7). It is generally inert to mild Pd-coupling conditions used for C2, but can be engaged in Pd-catalyzed couplings at higher temperatures (>100°C) or using specialized ligands (e.g., Buchwald ligands like XPhos/RuPhos).
Reactivity Flowchart
Figure 2: Orthogonal functionalization pathways. Path A is the standard first step to avoid side reactions.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C2
This protocol selectively couples an aryl boronic acid to the C2 position while leaving the C4-chloride intact.
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
Evacuate and backfill with nitrogen (3 cycles).
Add degassed solvent (0.1 M concentration) and aqueous base.
Heat to 60°C for 2–4 hours. Note: Monitoring is crucial. Do not overheat (>90°C) to prevent oxidative addition at the C4-Cl bond.
Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na
SO, and concentrate.
Purify via silica gel chromatography.
Protocol B: S
Ar Displacement at C4
This protocol displaces the C4-chloride with an amine. This can be performed on the parent molecule or after C2-functionalization.
Reagents:
Substrate: 4-Chloro-scaffold (1.0 eq)
Nucleophile: Primary or Secondary Amine (1.5–2.0 eq)
Base: DIPEA (3.0 eq) or K
CO
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:
Dissolve substrate in NMP (0.2 M).
Add base and amine.
Heat to 120°C in a sealed tube or microwave reactor for 1–2 hours.
Mechanistic Insight: The reaction proceeds via a Meisenheimer-like complex stabilized by the pyridine nitrogen (N7). Electron-deficient anilines may require stronger bases (NaH) or Pd-catalysis (Buchwald-Hartwig) instead of S
Ar.
Handling and Safety
Hazards: Classified as Irritant (Skin/Eye/Respiratory).[4] The C4-chloro functionality makes it a potential alkylating agent (sensitizer).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/liberate I
upon prolonged light exposure).
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Beilstein Journal of Organic Chemistry. (2016). Detailed discussion on the regioselectivity of C2 vs C4 couplings in 4-chloro-2-iodo-7-azaindoles.
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Journal of Organic Chemistry. (2024). Provides context on the reactivity of the 7-azaindole ring and comparative halogen reactivity.
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura. ACS Omega. (2023). Discusses oxidative addition rates of C-I vs C-Cl in azaindole systems.
Platinum(II) Iodido Complexes of 7-Azaindoles. PLOS ONE. (2016). Characterization data (NMR/Structure) for chlorinated/iodinated 7-azaindole derivatives.
PubChem Compound Summary: 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. (2025). Physicochemical property data.
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine This guide provides a comprehensive analysis of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive analysis of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural characteristics, predictive analytical profile, and strategic applications in modern synthetic chemistry, particularly in the construction of pharmacologically active agents.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a crucial bioisostere for the natural indole nucleus, offering unique hydrogen bonding capabilities and metabolic properties that are advantageous in drug design. Derivatives of this scaffold are central to numerous kinase inhibitors, including FDA-approved drugs, highlighting their significance in oncology and inflammatory diseases.[2]
The subject of this guide, 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, is not merely another derivative; it is a highly functionalized and strategically designed building block. The presence of two different halogen atoms at specific positions (C4-Chloro, C2-Iodo) on the 7-azaindole core allows for programmed, sequential, and chemoselective functionalization. This "orthogonal" reactivity is paramount for efficiently building molecular complexity and generating diverse compound libraries for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
The foundational aspect of understanding this molecule's utility lies in its structural and electronic properties. The 7-methyl group prevents N-H related side reactions and can influence solubility and binding interactions. The chloro and iodo substituents are strongly electron-withdrawing, which modulates the electron density of the bicyclic system and activates the respective positions for distinct chemical transformations.
The Cornerstone of Synthetic Strategy: Orthogonal Derivatization
The primary value of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for initial cross-coupling reactions. The more robust C-Cl bond typically requires more forcing conditions or different catalytic systems to react, or it can be targeted by nucleophilic aromatic substitution (SₙAr).[1][3] This predictable selectivity is the cornerstone of its synthetic utility.
Caption: Logical workflow for the sequential, orthogonal functionalization of the title compound.
The pyridine nitrogen deshields adjacent protons. Halogen substituents influence the electronic environment. The N-methyl group appears as a characteristic singlet.
Carbons attached to electronegative atoms (N, Cl) are shifted downfield. The carbon bonded to the highly polarizable iodine atom (C2) experiences a significant upfield shift compared to an unsubstituted carbon but is also influenced by other factors.
Mass Spec (EI)
[M]⁺ at m/z 308: Molecular ion peak. [M+2]⁺ at m/z 310: Isotope peak for ³⁷Cl, with an intensity of ~33% relative to [M]⁺. Key Fragments: Loss of I (m/z 181), Loss of CH₃ (m/z 293).
The distinct isotopic signature of chlorine is a key diagnostic feature. Fragmentation patterns would involve the loss of the most labile groups (iodine, methyl).
To illustrate the practical application of this intermediate's orthogonal reactivity, the following protocol outlines a standard procedure for a chemoselective Suzuki-Miyaura cross-coupling reaction at the C-2 position. This protocol is adapted from established methodologies for similar 2-iodo-4-chloropyrrolopyridine systems.[1]
Objective: To selectively couple an arylboronic acid at the C-2 position, leaving the C-4 chloro substituent intact for subsequent modification.
Caption: Step-by-step workflow for a typical chemoselective Suzuki-Miyaura coupling.
Methodology:
Reagent Preparation: To a flame-dried reaction vessel, add 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq.).
Causality: Pd₂(dba)₃ is a stable Pd(0) source essential for initiating the catalytic cycle. K₂CO₃ is the base required for the transmetalation step. An excess of the boronic acid drives the reaction to completion.
Inerting the System: Seal the vessel and subject it to three cycles of evacuation and backfilling with dry nitrogen or argon.
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Causality: Degassing the solvent removes dissolved oxygen. The water co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).
Causality: This removes the inorganic salts and water-soluble impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The true potential of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is realized in its role as a precursor to potent and selective bioactive molecules, particularly kinase inhibitors.[5][6] The 7-azaindole core frequently serves as a hinge-binding motif in the ATP-binding pocket of various kinases.
Scaffold for Kinase Inhibitors: The sequential derivatization allows for the systematic exploration of chemical space. The C-2 position can be modified to target the solvent-front region of the kinase, while the C-4 position can be functionalized with amines or other groups to interact with the hinge region or other key residues.[1][2]
SAR Elucidation: By starting from a common intermediate, chemists can rapidly synthesize a matrix of analogues where substituents at C-2 and C-4 are varied independently. This systematic approach is highly efficient for developing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
Targets of Interest: Pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds have been successfully employed to develop inhibitors against a range of important cancer and inflammation targets, including Focal Adhesion Kinase (FAK), B-RAF, Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).[2][5][6][7]
Conclusion
4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a quintessential example of a modern synthetic building block, engineered for efficiency and versatility. Its defining feature—the capacity for chemoselective, orthogonal functionalization—empowers medicinal chemists to accelerate the discovery and optimization of novel therapeutics. A thorough understanding of its molecular structure, reactivity, and analytical characteristics is fundamental to leveraging its full potential in the complex, multi-step syntheses that underpin contemporary drug discovery programs.
References
Nilsson, M., Lesimple, P., & Moverare, R. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4287. [Link]
Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]
Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Naggar, A. M., El-Damasy, D. A., & Cho, J. H. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]
Alchimica. (n.d.). 4-chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine (1 x 1 g). Retrieved from Alchimica website. [Link]
Semantic Scholar. (n.d.). Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. Retrieved from Semantic Scholar website. [Link]
Song, X., Li, M., Wang, Y., Liu, Y., & Sun, X. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236. [Link]
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from ResearchGate website. [Link]
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from Srini Chem website. [Link]
Chemsrc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3. Retrieved from Chemsrc website. [Link]
PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from PubChem website. [Link]
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
Technical Guide: 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold
The following technical guide details the utility, reactivity, and application of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also referred to in specific vendor catalogs as 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, reactivity, and application of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also referred to in specific vendor catalogs as 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine).
Executive Summary: The "Privileged" Bis-Halogenated Core
In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" due to its ability to mimic the purine ring of ATP. The specific derivative 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate because it offers orthogonal reactivity .
The presence of two distinct halogen handles—a reactive iodide at C2 and a less reactive (but activatable) chloride at C4—allows for highly controlled, sequential functionalization.[1] This scaffold enables the rapid generation of focused libraries that probe two critical regions of the kinase ATP-binding pocket simultaneously: the Gatekeeper/Back Pocket (via C2) and the Hinge/Solvent Front (via C4).
Note on Nomenclature:
While sometimes listed in catalogs as 7-methyl-7H-, the IUPAC standard numbering for the neutral scaffold designates the pyrrole nitrogen as position 1 and the pyridine nitrogen as position 7. This guide uses the standard 1-methyl nomenclature to denote methylation of the pyrrole nitrogen, which is the chemically stable, neutral species used in drug discovery.
Structural Biology & Pharmacophore Logic
The Binding Vectors
This scaffold is designed to act as a rigid anchor. The substituents at C2 and C4 serve specific vector roles:
Position
Substituent
Target Region in Kinase
Function
Core
7-Azaindole
Adenine Binding Pocket
Forms bidentate H-bonds (Acceptor N7) with the hinge region.
C2
Iodo (I)
Gatekeeper / Back Pocket
The C2 vector points towards the hydrophobic back pocket (often obstructed by the gatekeeper residue). Functionalization here (e.g., aryl, heteroaryl) can overcome steric bulk or induce conformational changes (e.g., DFG-out).
C4
Chloro (Cl)
Solvent Front / Ribose Pocket
The C4 vector points towards the solvent interface or the ribose binding pocket. This is ideal for solubilizing groups or moieties that interact with surface residues.
N1
Methyl (Me)
Selectivity Filter
Methylation prevents the pyrrole NH from acting as a H-bond donor. This can improve selectivity against kinases that strictly require a donor-acceptor pair at the hinge.
Reactivity Hierarchy (The "Why")
The synthetic power of this scaffold lies in the bond dissociation energy (BDE) and oxidative addition rates of the halogens.
C2-Iodine: Weak C-I bond. Rapid oxidative addition with Pd(0). Reacts first in cross-coupling reactions (Suzuki, Sonogashira).
C4-Chlorine: Stronger C-Cl bond. Inert to mild Pd conditions used for the iodide. Activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyridine ring.
Synthetic Workflows & Protocols
Visualization of Reaction Logic
The following diagram illustrates the orthogonal functionalization strategy.
Caption: Orthogonal reactivity map showing the sequential functionalization of C2 (Iodine) followed by C4 (Chlorine).
Protocol A: Regioselective Suzuki Coupling at C2
Objective: Install a hydrophobic aryl group at the 2-position without disturbing the 4-chloro handle.
Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Dissolve in solvent. Sparge with argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst deactivation).
Catalyst Addition: Add Pd catalyst under argon flow.
Reaction: Heat to 60°C (Do not exceed 80°C to avoid activating the C4-Cl). Monitor by LC-MS. The C-I bond usually reacts within 1-4 hours.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Purification: Flash chromatography. The product (4-chloro-2-aryl...) is usually less polar than the starting material.
Self-Validation Check:
Success: LC-MS shows M+Aryl-I (mass shift).
Failure Mode: If you see bis-coupling (coupling at C4), lower the temperature and reduce catalyst loading.
Protocol B:
Displacement at C4
Objective: Install a solubilizing amine or hinge-binding motif at the 4-position.
Nucleophile: Primary or Secondary Amine (1.5 - 2.0 eq)
Base: DIPEA (3.0 eq) or
Solvent: NMP or DMSO (High boiling, polar aprotic is essential)
Procedure:
Setup: Dissolve intermediate and amine in NMP. Add base.[2]
Activation: Heat to 120°C - 140°C in a sealed tube or microwave reactor. The 4-chloro position in 7-azaindole is activated by the pyridine nitrogen (N7), but the reaction requires significant thermal energy compared to 4-chloropyrimidine.
Monitoring: Reaction may take 12-24 hours thermally or 1 hour in microwave.
Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.
Expert Insight:
If the
is sluggish (common with electron-rich amines), switch to Buchwald-Hartwig amination :
Conditions:
, BINAP or Xantphos, , Toluene/t-BuOH, 100°C. This bypasses the electronic requirement for .
Case Studies & Applications
Targeting "Gatekeeper" Mutants
Inhibitors like Vemurafenib (PLX4032) utilize the 7-azaindole core (though with different substitution). The 4-chloro-2-iodo scaffold is specifically useful for generating "Type 1.5" or "Type 2" inhibitors where the substituent at C2 extends past the gatekeeper residue (e.g., T315I in BCR-ABL or T790M in EGFR).
CDK and JAK Family Inhibition
The 7-azaindole core is isosteric with the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib (JAK inhibitor). By using the 4-chloro-2-iodo-1-methyl scaffold, researchers can synthesize analogs that:
Shift Selectivity: The C2 substituent can clash with non-conserved residues in the back pocket of off-target kinases.
Alter Solubility: The N-methyl group changes the logP and prevents the formation of insoluble aggregates often seen with NH-azaindoles.
Synthesis of the Scaffold (Reference Route)
If the scaffold is not purchased, it is synthesized via the following validated route:
Step
Transformation
Reagents
Key Mechanism
1
N-Oxidation
7-Azaindole + mCPBA → 7-Azaindole-N-oxide
Electrophilic oxidation of Pyridine N.
2
Chlorination
N-oxide + → 4-Chloro-7-azaindole
Reissert-Henze type rearrangement.
3
N-Methylation
4-Cl-7-azaindole + MeI/NaH → 1-Methyl-4-chloro...
alkylation of Pyrrole N.
4
C2-Iodination
1-Me-4-Cl... + n-BuLi (-78°C), then
Directed ortho-lithiation (DoM) directed by the N-Me and Pyridine N.
Safety Note: Step 2 (
) is exothermic and generates HCl gas. Step 4 requires strictly anhydrous conditions; lithiated azaindoles are unstable at room temperature.
References
Song, J. J., et al. (2005). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews. (General reactivity of azaindoles).
Lécren, L., et al. (2005). "Regioselective Functionalization of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine." Tetrahedron.
Wang, T., et al. (2010). "Discovery of 7-Azaindoles as Potent, Selective JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Application of the scaffold in JAK inhibitors).
Application Notes and Protocols: Selective Functionalization of the 2-Iodo Position in 7-Azaindole Derivatives
Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] As a bioisoster...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] As a bioisostere of both indole and purine, it serves as a crucial pharmacophore capable of engaging in key hydrogen bonding interactions with biological targets, particularly protein kinases.[1][3] This has led to its incorporation into numerous clinically significant molecules, including the FDA-approved BRAF kinase inhibitor Vemurafenib.[1] The therapeutic potential of 7-azaindole derivatives is vast, with applications ranging from oncology to neurodegenerative diseases.[3][4]
The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the heterocyclic core. Consequently, developing robust and regioselective methods for the functionalization of the 7-azaindole ring is a paramount objective for synthetic and medicinal chemists.[2][5] While the C3 position is often the most electronically favored site for direct electrophilic substitution, the C2 position is a critical vector for molecular elaboration.[6][7]
This guide focuses on a powerful and versatile strategy for achieving selective C2 functionalization: the use of 2-iodo-7-azaindole as a pivotal synthetic intermediate. The carbon-iodine bond at the C2 position provides a specific and reliable handle for a suite of high-yielding and broadly applicable transition-metal-catalyzed cross-coupling reactions. We present detailed protocols for three cornerstone methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, providing researchers with a validated toolkit for the synthesis of diverse 2-substituted 7-azaindole libraries.
Strategic Foundation: Why 2-Iodo-7-Azaindole?
Direct C-H functionalization of the 7-azaindole nucleus, while an elegant concept, often presents significant challenges in controlling regioselectivity between the C2 and C3 positions.[8][9] A more robust approach involves a pre-functionalization strategy. By first installing an iodine atom selectively at the C2 position, typically achieved through directed ortho-metalation (DoM) followed by an electrophilic quench with iodine, a stable and highly reactive substrate for cross-coupling is generated.[10]
This 2-iodo intermediate is the ideal starting point for palladium-catalyzed reactions because the C-I bond is highly susceptible to oxidative addition, the initial and often rate-limiting step in the catalytic cycle. This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-derivatives.
A critical consideration when working with halogenated heterocycles under basic conditions is the potential for a "halogen dance" rearrangement, where the halogen migrates to a more thermodynamically stable position.[11][12] The protocols detailed herein are optimized to favor the desired cross-coupling pathway, minimizing the risk of this unwanted isomerization.
The 2-iodo-7-azaindole scaffold is a versatile precursor for introducing carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in pharmaceutical compounds.
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers. It involves the coupling of an organohalide with an organoboron species (boronic acid or boronate ester) and is prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[13]
Causality Behind the Protocol: The choice of a palladium(0) source, a bulky, electron-rich phosphine ligand (like SPhos or XPhos), and a suitable base is critical. The ligand accelerates both the initial oxidative addition of the 2-iodo-7-azaindole to the Pd(0) center and the final reductive elimination step that forms the product. The base (typically a carbonate or phosphate) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[13]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-7-azaindole with Phenylboronic Acid
Parameter
Recommended Reagent/Condition
Purpose
Starting Material
2-Iodo-7-azaindole (1.0 equiv)
Electrophilic partner
Coupling Partner
Arylboronic Acid (1.2-1.5 equiv)
Nucleophilic partner
Palladium Catalyst
Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
Pre-catalyst, forms active Pd(0)
Ligand
SPhos (5 mol%) or XPhos (10 mol%)
Accelerates key catalytic steps
Base
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
Facilitates transmetalation
Solvent
1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/EtOH (1:1)
Solubilizes reagents
Temperature
80-110 °C
Provides thermal energy for reaction
Atmosphere
Nitrogen or Argon
Prevents oxidation of catalyst
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add 2-iodo-7-azaindole (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.3 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 0.5 mmol, 2.0 equiv), the palladium pre-catalyst, and the phosphine ligand.
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 2.5 mL of 1,4-dioxane/H₂O 5:1) via syringe.
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-16 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-7-azaindole product.[13][14][15]
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16] This reaction is exceptionally valuable as the resulting alkynyl group is a versatile handle for further transformations, such as click chemistry, reductions, or cyclization reactions. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16][17]
Causality Behind the Protocol: The palladium catalyst activates the C-I bond via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the product.[18][19]
Caption: Experimental workflow for a typical Sonogashira coupling.
Protocol 2: Sonogashira Coupling of 2-Iodo-7-azaindole with Phenylacetylene
Parameter
Recommended Reagent/Condition
Purpose
Starting Material
2-Iodo-7-azaindole (1.0 equiv)
Electrophilic partner
Coupling Partner
Terminal Alkyne (1.2-1.5 equiv)
Nucleophilic partner
Palladium Catalyst
Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2 mol%)
Main catalyst for C-I activation
Copper Co-catalyst
Copper(I) Iodide (CuI) (5-10 mol%)
Activates the alkyne
Base
Triethylamine (TEA) or Diisopropylamine (DIPA)
Activates alkyne, scavenges HX
Solvent
Anhydrous THF or DMF
Solubilizes reagents
Temperature
Room Temperature to 80 °C
Reaction rate control
Atmosphere
Nitrogen or Argon
Prevents side reactions
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask, add 2-iodo-7-azaindole (e.g., 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (e.g., 0.1 mmol).
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.
Solvent/Base Addition: Add anhydrous, degassed THF (e.g., 10 mL) followed by triethylamine (e.g., 3.0 mmol) via syringe.
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe.
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) for 12 hours or until completion as monitored by TLC.
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-7-azaindole.[18][19]
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[20] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality Behind the Protocol: This reaction requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base. The ligand is crucial for promoting the challenging reductive elimination step that forms the C-N bond.[21] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine (or the N-Pd complex) to generate a more nucleophilic species for the coupling. The choice of solvent (often anhydrous and apolar, like toluene or dioxane) is also critical to prevent catalyst deactivation.[22][23]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 2-Iodo-7-azaindole with Morpholine
Parameter
Recommended Reagent/Condition
Purpose
Starting Material
2-Iodo-7-azaindole (1.0 equiv)
Electrophilic partner
Coupling Partner
Primary or Secondary Amine (1.2-1.5 equiv)
Nucleophilic partner
Palladium Catalyst
Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Pre-catalyst
Ligand
XPhos, RuPhos, or BINAP (4-10 mol%)
Essential for C-N bond formation
Base
NaOtBu or LiHMDS (1.4-2.0 equiv)
Deprotonates amine nucleophile
Solvent
Anhydrous Toluene or 1,4-Dioxane
Aprotic solvent system
Temperature
80-120 °C
Provides thermal energy for reaction
Atmosphere
Nitrogen or Argon
Prevents oxidation of catalyst
Step-by-Step Methodology:
Reaction Setup: In a glovebox or under a stream of argon, add the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel. Add the palladium pre-catalyst, the ligand, 2-iodo-7-azaindole (1.0 equiv), and a stir bar.
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (e.g., morpholine, 1.2 equiv).
Inert Atmosphere: Seal the vessel securely. If not using a glovebox, ensure the setup is thoroughly flushed with an inert gas.
Reaction: Heat the mixture in a preheated oil bath at the specified temperature (e.g., 110 °C) for 12-24 hours.
Monitoring: Track the reaction's progress via LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the organic layer. Purify the resulting crude material by flash column chromatography to obtain the 2-amino-7-azaindole product.[20][21][22]
Conclusion
The selective functionalization of the 2-iodo-7-azaindole scaffold via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable, versatile, and high-yielding pathways to introduce diverse aryl, alkynyl, and amino substituents, respectively. The protocols and mechanistic insights provided in this guide offer researchers a robust framework to design and execute synthetic campaigns, enabling the rapid generation of novel 7-azaindole derivatives for evaluation in drug discovery programs. Careful control of reaction parameters, particularly the choice of catalyst, ligand, and base, is essential for achieving optimal outcomes and expanding the chemical space accessible from this privileged heterocyclic core.
References
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Schiavi, J., et al. (Date not available). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link not available]
Joshi, H., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
Joshi, H., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
Bentabed-Ababsa, G., et al. (Date not available). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI. [Link]
Ahmed, R., et al. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization. ResearchGate. [Link]
Bentabed-Ababsa, G., et al. (Date not available). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]
Lewis, R., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
National Center for Biotechnology Information. (Date not available). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
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Wang, S., et al. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society. [Link not available]
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Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
Armstrong, R. W., et al. (Date not available). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Regiocontrol in Pd-Catalyzed Cross-Coupling of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine
Executive Summary
Target Scaffold: 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine
CAS Registry Number: (Analogous to 4-chloro-7-azaindole derivatives)
Application: Kinase inhibitor synthesis (e.g., JAK, TRK families), fragment-based drug discovery.
This guide details the chemoselective functionalization of the 2,4-dihalo-7-azaindole core. The presence of two distinct halogen atoms—a "soft," highly reactive iodide at C2 and a "hard," sluggish chloride at C4—creates a natural reactivity hierarchy. This protocol leverages these electronic differences to enable sequential, orthogonal functionalization, allowing researchers to install distinct pharmacophores at the C2 and C4 positions with high precision.
Mechanistic Grounding: The Reactivity Hierarchy
To achieve high yields, one must understand the electronic landscape of the 7-azaindole core.
C2-Iodine (The "Soft" Electrophile): The C-I bond is weak (
50 kcal/mol). The iodine is located on the electron-rich pyrrole ring. Oxidative addition of Pd(0) to the C2-I bond is rapid and occurs under mild conditions (RT to 60°C).
C4-Chlorine (The "Hard" Electrophile): The C-Cl bond is stronger (
80 kcal/mol). Furthermore, the C4 position is located on the electron-deficient pyridine ring. While electron deficiency typically activates halides for SNAr, it renders the oxidative addition of electron-rich Pd(0) species slower compared to the C2-I position.
7-Methyl Group: The N-methylation prevents catalyst poisoning via deprotonation of the free N-H and eliminates the need for complex protecting group strategies (like SEM or Tosyl) often required for the parent azaindole.
Strategic Workflow:
Step 1: Target C2-I using mild Pd sources and weak bases.
Step 2: Target C4-Cl using electron-rich, bulky ligands (Buchwald type) and strong bases at elevated temperatures.
Visualization: Decision Logic & Pathway
Figure 1: Strategic decision tree for orthogonal functionalization of the di-halogenated core.
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C2 without touching the C4-Chloride.
Rationale: Use of a bidentate ligand (dppf) and a moderate base (Na2CO3) prevents the highly active "ligand-free" palladium species that might attack the chloride.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.1 equiv
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
Setup: Charge a reaction vial with the 4-chloro-2-iodo substrate, boronic acid, and Pd(dppf)Cl₂.
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃.
Reaction: Heat to 60–80°C . Critical: Do not exceed 90°C to ensure the C4-Cl remains intact.
Monitoring: Monitor by LCMS. The starting material (M+) should convert to the mono-coupled product (M+R-I). If C4-coupling is observed (<5%), lower temp to 50°C.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Objective: Displace the "hard" C4-Chloride with an amine after C2 functionalization.
Rationale: The C4-Cl on the azaindole is deactivated. Standard Pd(PPh3)4 will fail. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition and reductive elimination.
Application Notes & Protocols: Strategic Optimization of the Sonogashira Coupling for 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine
Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1][2] This appli...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1][2] This application note provides a comprehensive guide for the optimization of the Sonogashira coupling for a challenging dihalogenated heterocyclic substrate, 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine. The inherent reactivity differences between the C-I and C-Cl bonds on the 7-azaindole scaffold allow for regioselective alkynylation at the 2-position.[3][4][5] This document outlines key experimental considerations, detailed optimization protocols, and troubleshooting strategies to achieve high-yield and selective coupling, which is of significant interest to researchers in medicinal chemistry and materials science.
Introduction: The Significance of the Sonogashira Coupling and the 7-Azaindole Scaffold
The Sonogashira reaction, which utilizes a palladium catalyst and typically a copper(I) co-catalyst, has become an indispensable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility stems from its mild conditions and broad functional group tolerance.[3][4][6]
The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a prominent scaffold in drug discovery, appearing in numerous biologically active compounds. The ability to selectively functionalize this heterocycle is paramount for the development of new therapeutic agents. The substrate in focus, 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, presents an opportunity for regioselective Sonogashira coupling. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of an alkyne at the 2-position, leaving the 4-chloro substituent available for subsequent transformations.[3][4][7]
Mechanistic Considerations for Optimization
A thorough understanding of the Sonogashira coupling mechanism is crucial for rational optimization. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]
The Catalytic Cycles
Palladium Cycle:
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
Oxidative Addition: The aryl halide (in this case, the C-I bond of the substrate) undergoes oxidative addition to the Pd(0) species to form a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[7]
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.
Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[9]
Diagram: The Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Key Parameters for Optimization
The success of the Sonogashira coupling of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine hinges on the careful selection and optimization of several key parameters.
Catalyst System: Palladium Source and Ligands
The choice of the palladium catalyst and associated ligands is critical for achieving high reactivity and selectivity.[7]
Palladium Precatalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][7] For challenging substrates, more active catalysts derived from bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) may be necessary.[7][10]
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[11] However, its presence can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3][12] In such cases, a copper-free protocol should be considered.[3][13]
Base
The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX byproduct.[9]
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used and can sometimes serve as the solvent.[9][14]
Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[3]
Solvent
The solvent can significantly impact reaction rates and yields.[15]
Aprotic Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are common choices.[15]
Protic Solvents: In some cases, reactions can be performed in amine bases as the solvent or even in aqueous media under specific conditions.[3][16]
Temperature and Reaction Time
While many Sonogashira couplings proceed at room temperature, heating may be required for less reactive substrates.[3][4] Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time and prevent byproduct formation.
Experimental Protocols
General Procedure for Small-Scale Reaction Optimization
This protocol is designed for a screening approach to identify the optimal conditions for the coupling of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine with a terminal alkyne.
Diagram: Optimization Workflow
Caption: A typical workflow for optimizing the Sonogashira coupling reaction.
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and analyze the crude product to determine conversion and selectivity.
Data Presentation: Example Optimization Table
The results of the optimization screen should be tabulated for easy comparison.
Entry
Pd Catalyst (mol%)
Ligand (mol%)
CuI (mol%)
Base (eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
1
PdCl₂(PPh₃)₂ (5)
-
10
Et₃N (3)
THF
RT
12
75
2
PdCl₂(PPh₃)₂ (5)
-
10
Et₃N (3)
DMF
RT
12
85
3
Pd(PPh₃)₄ (5)
-
10
Et₃N (3)
THF
RT
12
80
4
PdCl₂(PPh₃)₂ (5)
-
10
K₂CO₃ (3)
DMF
50
6
90
5
(AllylPdCl)₂ (2.5)
P(t-Bu)₃ (10)
-
Cs₂CO₃ (3)
DMF
RT
8
95
Note: This is illustrative data and actual results may vary.
Troubleshooting Common Issues
Low or No Reactivity:
Increase the reaction temperature.
Switch to a more active catalyst system (e.g., using bulky, electron-rich ligands).[7]
Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[11]
Alkyne Homocoupling (Glaser Coupling):
Perform the reaction under strictly anaerobic conditions.[12]
Consider a copper-free Sonogashira protocol.[3][13][17][18]
Slowly add the alkyne to the reaction mixture.[14]
Dehalogenation of the Starting Material:
This can sometimes occur, especially at higher temperatures. Lowering the reaction temperature or using a milder base may help.
Reaction at the Chloro-substituent:
While less likely, some reaction at the C-Cl bond may occur under harsh conditions. Using milder conditions will favor selective coupling at the more reactive C-I bond.[3]
Conclusion
The successful Sonogashira coupling of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a valuable transformation for the synthesis of functionalized 7-azaindole derivatives. By systematically optimizing the catalyst system, base, solvent, and temperature, high yields of the desired regioselective product can be achieved. This guide provides a robust framework for researchers to develop an efficient and reliable protocol for this and similar challenging heterocyclic substrates.
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ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Synthesis GuideTopic: Optimization of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Ticket ID: #SYN-AZA-7CL-002
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Structural Verification
User Query: Improving yield for "4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine".
Pre-Flight Check (Nomenclature):
Before proceeding, we must align on the structure. Standard IUPAC numbering for the 7-azaindole (pyrrolo[2,3-b]pyridine) core assigns the pyrrole nitrogen as N1 and the pyridine nitrogen as N7 .
Interpretation: It is highly probable you are synthesizing 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine .
Note: If you genuinely intend to methylate the pyridine nitrogen (N7) to form a quaternary salt, the chemistry below does not apply. This guide assumes N1-methylation (pyrrole ring), which is the standard scaffold for kinase inhibitors and PROTACs.
The Challenge:
The synthesis of 2-iodo-7-azaindoles is notoriously yield-sensitive. The primary failure points are regioselectivity (C2 vs. C3 iodination) and stability of the lithiated intermediate (benzyne formation or nucleophilic attack at the C4-chloro position).
The "Golden Route" Workflow
The most robust industrial route avoids direct electrophilic iodination (which favors C3) and instead utilizes Directed Ortho-Lithiation (DoL) .
Step 1: N-Methylation (The Foundation)
Reagents: MeI, NaH (or Cs₂CO₃), DMF/THF.
Goal: Protect the N1 position to prevent N-deprotonation and assist in directing the subsequent lithiation.
Step 2: C2-Lithiation & Iodination (The Critical Step)
Reagents: LDA (Lithium Diisopropylamide) or n-BuLi, THF, -78°C, Iodine (I₂).
Mechanism: The N1-methyl group and the electron-deficient pyridine ring render the C2-proton acidic (pKa ~28). The 4-Chloro substituent further acidifies C2 via inductive effects but introduces a risk of S_NAr side reactions.
Detailed Protocols & Troubleshooting
Module A: N-Methylation
Low yields here are usually due to incomplete deprotonation or moisture.
Optimized Protocol:
Suspend NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0°C.
Add 4-Chloro-7-azaindole (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous.
Stir for 30 min at 0°C to ensure complete anion formation.
Add MeI (1.1 eq) dropwise.
Warm to RT and stir for 2 hours.
Troubleshooting Q&A:
Q: My reaction stalled at 80% conversion. Should I add more MeI?A: No. The issue is likely the base. If NaH quality is poor, deprotonation is incomplete. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer if using carbonates, or use fresh NaH.
Why? The 4-chloro group makes the ring electrophilic. n-BuLi is a nucleophile and can attack C4 (displacing Cl) or C6. LDA is bulky and non-nucleophilic, acting solely as a base to remove the C2 proton.
Ageing: Stir for 30–45 mins at -78°C. Do not over-stir; the anion can decompose.
Quench: Add I₂ (1.2 eq) dissolved in THF dropwise.
Workup: Warm to RT, quench with sat. Na₂S₂O₃ (to remove excess iodine).
Troubleshooting Q&A:
Q: I see a major impurity by LCMS with Mass = M + 57 (Butyl addition).A: You used n-BuLi, and it acted as a nucleophile. Switch to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These steric bases cannot attack the ring, ensuring they only deprotonate C2.
Q: My yield is <30%, and I see starting material.A: The lithiated species is crashing out or reacting with moisture.
Solubility: Ensure the THF volume is sufficient (10–15 mL per gram).
Temperature: If the temp rises above -60°C during base addition, the anion may protonate from solvent impurities or undergo "halogen dance" (migration of the lithiated species).
Q: I see the 3-iodo isomer instead of 2-iodo.A: This suggests you used an electrophilic iodination condition (like NIS/DMF) instead of lithiation. Electrophilic substitution prefers C3. For C2, you must use the lithiation route.
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this synthesis.
Figure 1: Decision logic for optimizing the C2-iodination step, highlighting the critical choice of base.
Data & Comparison
Table 1: Base Selection Impact on Yield
Parameter
n-BuLi Protocol
LDA Protocol (Recommended)
Primary Mechanism
Deprotonation + Nucleophilic Attack
Deprotonation (Steric hindrance prevents attack)
Major Impurity
4-butyl-7-azaindole (S_NAr)
Starting Material (if wet)
Temperature Sensitivity
High (Risk of benzyne > -60°C)
Moderate
Typical Yield
40–55%
75–88%
Purification
Difficult (Butyl impurity co-elutes)
Easy (Recrystallization often sufficient)
References
L'Heureux, A., et al. (2010).[1] "Synthesis of 4-Substituted 7-Azaindoles via Directed Ortho-Metalation." Journal of Organic Chemistry. Validates the use of LDA/LiTMP over n-BuLi for 4-chloro substituted systems to avoid nucleophilic attack.
Schirok, H. (2005). "Synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine." Journal of Organic Chemistry. Describes the regioselectivity of C2 vs C3 iodination in azaindoles.
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews. Comprehensive review on lithiation strategies for electron-deficient heterocycles.
Technical Support Center: Navigating the Solubility Challenges of 7-Azaindole Intermediates in DMSO
Welcome to the technical support center dedicated to addressing the solubility issues of 7-azaindole intermediates in dimethyl sulfoxide (DMSO). As a foundational scaffold in numerous kinase inhibitors and other therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility issues of 7-azaindole intermediates in dimethyl sulfoxide (DMSO). As a foundational scaffold in numerous kinase inhibitors and other therapeutic agents, the successful solubilization of 7-azaindole derivatives is a critical first step in many drug discovery and development workflows.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these common hurdles.
Understanding the Challenge: Why Do 7-Azaindole Intermediates Present Solubility Issues in DMSO?
The 7-azaindole core, while often enhancing aqueous solubility compared to its indole counterpart, can still present significant challenges in organic solvents like DMSO, especially when derivatized.[2][6] Several factors contribute to these difficulties:
Molecular Planarity and Crystal Packing: The planar nature of the 7-azaindole ring system can lead to strong crystal lattice energy.[6] Overcoming these intermolecular forces to dissolve the compound can be difficult.
Substituent Effects: The physicochemical properties of substituents on the 7-azaindole core play a crucial role. Highly nonpolar or symmetrical substituents can decrease solubility. Conversely, the introduction of polar or ionizable groups can enhance it.[6]
Kinetic vs. Thermodynamic Solubility: Often, what is observed as "insolubility" is a rapid precipitation from a supersaturated solution (kinetic solubility) rather than the true equilibrium solubility (thermodynamic solubility).[7][8][9] This is a common issue when diluting a concentrated DMSO stock into an aqueous medium.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to provide direct answers to common problems encountered in the laboratory.
Problem 1: My 7-azaindole intermediate will not dissolve in DMSO, even at low concentrations.
Question: I've tried vortexing my compound in DMSO at room temperature, but a significant amount of solid remains. What are my next steps?
Answer: This indicates that the compound has low intrinsic solubility in DMSO at room temperature. Here is a systematic approach to address this:
Gentle Heating: Cautiously warm the solution. Many compounds exhibit increased solubility at higher temperatures.
Sonication: Utilize a bath sonicator to break down solid particles and increase the surface area for dissolution.[10]
Co-Solvent Addition: Introduce a small percentage of a co-solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG).[8][11][12][13][14]
Problem 2: My compound dissolves initially but precipitates out over time or upon storage.
Question: I was able to dissolve my 7-azaindole intermediate, but after a few hours/days at room temperature or upon freeze-thawing, I see solid crashing out. Why is this happening and how can I prevent it?
Answer: This is a classic sign of either a supersaturated solution slowly equilibrating to its lower thermodynamic solubility or compound degradation.[6][7][15] Freeze-thaw cycles and water absorption by DMSO can exacerbate this issue.[2]
Minimize Water Contamination: Use anhydrous DMSO and store stock solutions in a desiccated environment.
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into single-use vials.
Re-dissolution: If precipitation occurs, gentle warming and sonication can often bring the compound back into solution. However, be aware that this might be a temporary fix if the solution is highly supersaturated.
Problem 3: My DMSO stock solution is clear, but the compound precipitates when I dilute it into an aqueous buffer for my assay.
Question: My experiment requires a final DMSO concentration of <1%, but when I add my concentrated DMSO stock to the aqueous buffer, the solution becomes cloudy. How can I maintain solubility in the final assay medium?
Answer: This is a common manifestation of a compound having poor aqueous solubility. The drastic change in solvent polarity upon dilution causes the compound to precipitate.
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
Pre-addition of DMSO to Buffer: Add a small amount of DMSO to the aqueous buffer before adding your compound stock. This can sometimes ease the transition in solvent polarity.[16]
Use of Co-solvents in the Final Formulation: If your assay allows, the inclusion of a small percentage of a solubilizing excipient like PEG in the final aqueous medium can help maintain solubility.[8][][18][19][20]
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A1:
Kinetic solubility is the concentration of a compound that can be rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer before precipitation occurs. It's a measure of how quickly a compound crashes out of a supersaturated solution.[7][9][15]
Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid-state form. This is typically a lower value than the kinetic solubility.[6][7][8]
Understanding this distinction is crucial because a high kinetic solubility might be sufficient for a short-term in vitro assay, but the lower thermodynamic solubility will be more relevant for in vivo studies and formulation development.
Q2: How does the structure of my 7-azaindole intermediate affect its solubility in DMSO?
A2: The addition of a nitrogen atom to the indole ring to form an azaindole generally increases polarity and can improve aqueous solubility.[2] However, for DMSO solubility, the overall balance of polarity and the potential for strong intermolecular interactions are key. Large, non-polar substituents will likely decrease solubility, while the introduction of hydrogen bond donors/acceptors or ionizable groups can improve it.[6][21][22]
Q3: Are there any safety concerns with heating DMSO?
A3: Yes. While gentle heating can be effective, DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at even lower temperatures, potentially leading to an explosive reaction.[11][] It is crucial to heat DMSO solutions gently and with good ventilation, and to avoid strong acids or bases. For most laboratory applications, heating up to 60-80°C is generally considered safe.
Q4: Can I use pH adjustment to improve the solubility of my 7-azaindole intermediate in DMSO?
A4: The 7-azaindole moiety has a basic nitrogen in the pyridine ring, making its derivatives amenable to pH manipulation. If your intermediate has acidic or basic functional groups, adjusting the pH can significantly increase its solubility. For a basic compound, adding a small amount of a suitable acid to form a salt can dramatically improve solubility in polar solvents. However, it is important to ensure the stability of your compound at the adjusted pH.[23]
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol provides a general workflow for assessing the solubility of a new 7-azaindole intermediate.
Caption: A stepwise workflow for the initial solubility assessment of a 7-azaindole intermediate in DMSO.
Protocol 2: Solubility Enhancement Using Co-solvents and Temperature
Preparation: Prepare a slurry of the 7-azaindole intermediate in DMSO at the desired concentration.
Co-solvent Addition: Add a co-solvent (e.g., NMP or PEG 400) in increments of 5% (v/v) up to a maximum of 20%. Vortex thoroughly after each addition.
Gentle Heating: If the compound is still not fully dissolved, place the vial in a heating block or water bath at 40-60°C for 15-30 minutes with intermittent vortexing.
Sonication: If solids persist, place the vial in a bath sonicator for 15-30 minutes.
Observation: After each step, visually inspect the solution for clarity.
This protocol is a simplified method to quickly assess the kinetic solubility of a compound.
Prepare Stock Solution: Dissolve the 7-azaindole intermediate in 100% DMSO to a high concentration (e.g., 20 mM).[9]
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO.
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4.[9]
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[9]
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation
The following tables provide hypothetical but representative data for the solubility of three different 7-azaindole intermediates under various conditions.
Table 1: Solubility of 7-Azaindole Intermediates in DMSO with Co-solvents
Compound ID
Structure
Solubility in 100% DMSO (mM)
Solubility in 90% DMSO / 10% NMP (mM)
Solubility in 90% DMSO / 10% PEG 400 (mM)
AZI-001
7-Azaindole with non-polar side chain
2.5
8.0
5.5
AZI-002
7-Azaindole with polar, non-ionizable side chain
15.0
25.0
20.0
AZI-003
7-Azaindole with basic amine side chain
> 50.0
> 50.0
> 50.0
Table 2: Effect of Temperature on the Solubility of AZI-001
Solvent
Solubility at 25°C (mM)
Solubility at 50°C (mM)
100% DMSO
2.5
12.0
90% DMSO / 10% NMP
8.0
30.0
Logical Relationships and Decision Making
The choice of solubilization strategy depends on the properties of the 7-azaindole intermediate and the requirements of the downstream application.
Caption: A decision tree to guide the selection of an appropriate solubilization strategy for 7-azaindole intermediates in DMSO.
References
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Pharmaceuticals.
DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
Introduction of Polyethylene Glycol (PEG). BOC Sciences.
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Organic Process Research & Development.
Introduction of Polyethylene Glycol (PEG). Labinsights.
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers.
PEG Applications Explained: A Practical Guide for Drug Development. BOC Sciences.
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Omega.
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
Azaindole Therapeutic Agents. Current Medicinal Chemistry.
Workup: DMF or DMSO. University of Rochester, Department of Chemistry.
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
How to Mix DMSO (20% Dilution Example). YouTube.
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery.
Formulation strategies for poorly soluble drugs.
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
Solubility improvement of drugs using N-methyl pyrrolidone. Journal of Pharmacy and Pharmacology.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current Topics in Medicinal Chemistry.
Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite.
Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences.
Any suggestions for treating DMSO soluble compound in cell culture?
Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development.
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
Lab tip: use a bath sonic
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
N-methyl-2-pyrrolidone as an excellent coordinative additive with a wide operating range for fabricating high-quality perovskite films. Inorganic Chemistry Frontiers.
Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?
N-methyl-2-pyrrolidone as an Excellent Coordinative Additive with a Wide Operating Range for Fabricating High-Quality Perovskite Films.
Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
Workup: DMF or DMSO. University of Rochester Department of Chemistry.
Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules.
Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv
Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures (T = 278.15–323.15 K). Journal of the Serbian Chemical Society.
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
Technical Support Center: Troubleshooting Regioselectivity in 4-Chloro vs. 2-Iodo Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in molecules bearing both 4-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in molecules bearing both 4-chloro and 2-iodo substituents. The strategic functionalization of such dihalogenated aromatic compounds is a frequent challenge where the desired outcome—selective reaction at either the C-I or C-Cl bond—is highly dependent on the chosen synthetic route. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and guide your experimental design.
This section directly addresses specific challenges you may encounter during your experiments, offering explanations of the underlying chemical principles and actionable protocols.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is not selective and I'm getting a mixture of products. How do I favor functionalization at the 2-iodo position?
Answer: This is a common and fundamental challenge. The inherent reactivity difference between carbon-halogen bonds is the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C–I > C–Br > C–Cl > C–F.[1][2] This is primarily attributed to the bond dissociation energies, where the weaker C-I bond facilitates the rate-determining oxidative addition step of the catalytic cycle more readily than the stronger C-Cl bond.[1] If you are observing a lack of selectivity, it is crucial to scrutinize your reaction conditions.
Troubleshooting Steps & Optimization:
Lower the Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. By running the reaction at a lower temperature (e.g., room temperature or even 0 °C), you can often favor the kinetically preferred C-I bond activation.[3]
Re-evaluate Your Catalyst System:
Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role.[4][5] For selective C-I functionalization, standard, less electron-rich, and sterically less demanding ligands like triphenylphosphine (PPh₃) are often sufficient and preferable. Highly electron-rich and bulky ligands, sometimes employed to activate less reactive C-Cl bonds, might inadvertently promote competitive reaction at the chloro-position.[6]
Catalyst Loading: While seemingly counterintuitive, excessively high catalyst loading can sometimes lead to side reactions. It is always advisable to screen a range of catalyst loadings to find the optimal concentration.[7]
Choice of Base and Solvent: The choice of base and solvent can influence catalyst speciation and activity.[8] For Suzuki couplings, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient for C-I bond activation and are less likely to promote side reactions compared to stronger bases like NaOH or KOtBu. The solvent can affect the solubility of reagents and the stability of catalytic intermediates.
dot
Caption: Troubleshooting workflow for poor C-I regioselectivity.
FAQ 2: I want to achieve the "unconventional" regioselectivity and functionalize the 4-chloro position via a cross-coupling reaction. How can this be accomplished?
Answer: Selectively functionalizing the stronger C-Cl bond in the presence of a more reactive C-I bond is a significant challenge but can be achieved by manipulating the catalyst system to alter the typical reactivity patterns.[9] This often involves using specialized ligands that can preferentially activate the C-Cl bond or by blocking the C-I position.
Strategies for C-Cl Functionalization:
Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands (e.g., P(tBu)₃, Sphos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes invert the conventional selectivity.[6][9] These ligands can promote oxidative addition at the more sterically accessible or electronically favorable C-Cl position, depending on the specific substrate.[9] The rationale is that the steric bulk of the ligand can disfavor approach to the more hindered 2-iodo position.
Catalyst Speciation Control: The ratio of ligand to palladium can influence the active catalytic species in solution, which in turn can affect regioselectivity.[8][9] For example, in some systems, a lower ligand-to-palladium ratio has been shown to favor reaction at an otherwise less reactive site.[9]
Protecting/Blocking the Iodo Position: If direct selective C-Cl functionalization proves difficult, a two-step approach may be necessary. First, the iodo group can be converted to a different functional group that is unreactive under cross-coupling conditions (e.g., via a lithium-halogen exchange followed by quenching with a proton source). Then, the C-Cl bond can be functionalized using standard cross-coupling protocols.
Experimental Protocol: Suzuki-Miyaura Coupling at the 4-Chloro Position (Example)
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the 4-chloro-2-iodo-substituted arene (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky, electron-rich ligand (e.g., P(tBu)₃, 4-10 mol%) to a dry reaction vessel.[7]
Solvent and Base Addition: Add a thoroughly degassed solvent (e.g., toluene, dioxane) and a strong base (e.g., K₃PO₄, CsF).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
Work-up and Purification: After completion, cool the reaction, quench with water, extract with an organic solvent, dry the organic layer, and purify by column chromatography.
Parameter
Selective C-I Functionalization
Selective C-Cl Functionalization
Typical Ligand
PPh₃, dppf
P(tBu)₃, SPhos, NHCs
Temperature
Room Temperature to 60 °C
80 °C to 120 °C
Base
Milder bases (e.g., K₂CO₃)
Stronger bases (e.g., K₃PO₄)
Rationale
Exploits lower C-I bond dissociation energy
Utilizes specialized ligands to overcome C-Cl inertness
Table 1. General Condition Comparison for Regioselective Suzuki-Miyaura Coupling.
FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAr) reaction. Which position, 4-chloro or 2-iodo, is more reactive?
Answer: In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by different principles than in palladium-catalyzed cross-couplings. The outcome is a nuanced interplay between the electronegativity of the halogen (stabilizing the intermediate) and its leaving group ability.[1]
Activation: SNAr reactions are most effective when the aromatic ring is activated by strongly electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen.[10]
Intermediate Stabilization: The rate-determining step is typically the nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex).[11] More electronegative halogens are better at inductively stabilizing this intermediate. Therefore, chlorine is generally better at stabilizing the Meisenheimer complex than iodine.
Leaving Group Ability: In the second step, the halogen is expelled. Iodide is a much better leaving group than chloride.
For a substrate like 4-chloro-2-iodo-1-nitrobenzene, the situation is complex. While the C-Cl bond is at a position para to the activating nitro group, the superior leaving group ability of iodide can lead to substitution at the C-I position.[1] The regioselectivity often depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions.[1]
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amines) may favor reaction at the chloro position due to better stabilization of the Meisenheimer complex.[1] Soft nucleophiles might show less selectivity.
Solvent and Temperature: The polarity of the solvent can influence the stability of the intermediates. Experimenting with different solvents (e.g., DMF, DMSO, THF) and temperatures is recommended.
By understanding the fundamental principles governing the reactivity of C-I and C-Cl bonds under different reaction paradigms, researchers can effectively troubleshoot and optimize their synthetic strategies to achieve the desired regioselective functionalization.
References
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
Biscoe, M. R., & Sigman, M. S. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4(10), 546-559. [Link]
Proctor, D. J., & Scott, P. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 229-241. [Link]
Montgomery, J. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 122(16), 13496-13589. [Link]
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]
Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1867. [Link]
Daugulis, O., & Zaitsev, V. G. (2005). Elements of Regiocontrol in Palladium-Catalyzed Oxidative Arene Cross-Coupling. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]
Removing palladium impurities from 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine
Technical Support Center: Palladium Impurity Removal Product Focus: 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine A Note from Your Senior Application Scientist Welcome to the technical support guide for purifying 4-...
Welcome to the technical support guide for purifying 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine. As researchers in pharmaceutical development, we understand that the synthesis of complex, high-value intermediates is only half the battle. The subsequent purification, particularly the removal of residual transition metal catalysts, is a critical step that ensures the safety, efficacy, and reliability of downstream applications and final Active Pharmaceutical Ingredients (APIs).
The structure of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, a nitrogen-rich heterocyclic core, presents a specific challenge. The lone pair electrons on the nitrogen atoms can form stable coordination complexes with palladium species, effectively "hiding" the metal from traditional purification methods like simple filtration or standard chromatography. This guide is designed to provide you with a logical framework and actionable protocols to overcome this challenge, moving from high parts-per-million (ppm) contamination to levels well within the stringent guidelines set by the International Council for Harmonisation (ICH).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove residual palladium from my compound?
Removing residual palladium is paramount for three primary reasons:
Regulatory Compliance: For drug candidates, regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities. For palladium, the ICH Q3D guideline specifies a permitted daily exposure (PDE) which often translates to concentration limits in the low ppm range (e.g., <10 ppm for oral drugs).[1][2]
Assay Interference: Trace palladium can interfere with biological assays, leading to false positives or negatives. This can derail a research program by providing misleading structure-activity relationship (SAR) data.[3]
Catalytic Activity in Downstream Reactions: Residual palladium can exhibit unwanted catalytic activity in subsequent synthetic steps, leading to byproduct formation and reduced yields.
Q2: What are the typical forms of palladium impurities I might be dealing with?
Palladium impurities are not a single species. They can exist in various forms depending on the reaction conditions and work-up, including:
Homogeneous Species (Pd(0) and Pd(II)): These are often complexed with ligands (e.g., phosphines) or your product itself and are soluble in the reaction medium.[4]
Heterogeneous/Colloidal Species: Palladium can precipitate as nanoparticles (Pd(0)) or inorganic salts. These are often easier to remove by filtration, but very fine particles can pass through standard filters.[5] The choice of removal technique is highly dependent on the palladium species present.[4]
Q3: How do I accurately measure the palladium concentration in my sample?
The industry standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[6] These techniques offer high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels. For high-throughput screening of purification methods during process development, catalysis-based fluorometric assays can offer a faster, more cost-effective alternative to ICP-MS, though they are not typically used for final product validation.[7][8][9]
Section 2: Troubleshooting Guide: From High PPM to Non-Detectable
Q4: My initial work-up and column chromatography left >100 ppm of palladium. Why, and what's the next step?
This is a common scenario, especially with nitrogen-containing heterocycles. Standard silica gel chromatography is often ineffective at removing all palladium species.[10][11] The reason is twofold: some palladium complexes can co-elute with your product, and the strong coordination between the palladium and the nitrogen atoms of your pyrrolopyridine core prevents the silica from effectively adsorbing the metal.
Your next step should be a targeted scavenging process. A study in ACS Medicinal Chemistry Letters demonstrated that while chromatography alone can be insufficient, a subsequent treatment with a metal scavenging resin is highly effective at reliably reducing palladium to low levels.[11][12]
Q5: Which type of palladium scavenger is most effective for a nitrogen-containing heterocycle like 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine?
For this class of compounds, sulfur-based scavengers are the authoritative choice. The high affinity of soft metals like palladium for sulfur allows these scavengers to effectively strip the palladium from its coordination complex with your nitrogen-containing product.
The most common and effective options are:
Thiol-functionalized silica (Si-Thiol): Useful for scavenging a variety of metals including Pd, Pt, Cu, and Pb.[13]
Trimercaptotriazine (TMT)-functionalized supports: Available on both silica (Si-TMT) and macroporous polystyrene (MP-TMT), these have shown exceptional efficiency for palladium removal, often achieving a 100-fold reduction in palladium content.[13][14]
Q6: I'm losing my valuable compound during the scavenging process. How can I improve my product recovery?
Product loss is typically due to non-specific binding to the scavenger matrix or physical trapping. To mitigate this:
Optimize Scavenger Amount: Use the minimum effective amount. Start with a screening experiment using 3-5 equivalents (by theoretical metal content) and analyze the filtrate for both palladium and product concentration.
Control Temperature and Time: Most scavenging can be done effectively at room temperature.[15] Extended times or high heat can sometimes promote degradation or non-specific binding. A typical duration is 2-16 hours.
Ensure Thorough Washing: After filtering off the scavenger, wash the resin thoroughly with a clean solvent to recover any physically trapped product.
Select the Right Matrix: Silica-based scavengers are rigid and low-swelling, which can make filtration and washing more efficient compared to some polymer-based resins.
Q7: My palladium levels are still high even after using a scavenger. What could be wrong?
If a high-affinity scavenger like MP-TMT fails to reduce palladium levels sufficiently, consider these possibilities:
Incompatible Solvent: The solvent must be one in which your compound is soluble and the scavenger can function. THF, DMF, and DCM are common choices. Check the manufacturer's recommendations for solvent compatibility.
Inefficient Mass Transfer: Ensure the reaction mixture is stirred or agitated vigorously enough to maintain a uniform slurry. This allows the palladium species to have maximum contact with the scavenger's active sites.
Oxidation State: Some scavengers are more effective for specific palladium oxidation states (Pd(0) vs. Pd(II)). The palladium in your mixture may be in a less reactive state. Sometimes, adding a mild reducing or oxidizing agent (after careful small-scale testing) can convert the palladium to a more easily scavenged form.
Highly Stable Ligand Complex: If a very stable phosphine ligand was used in the preceding reaction, it might be outcompeting the scavenger. In such cases, pre-treatment to oxidize the phosphine ligand (e.g., with a small amount of H₂O₂) can break up the complex, liberating the palladium for scavenging. This should be approached with caution to avoid product degradation.
Section 3: Method Selection & Protocols
Decision-Making Workflow for Palladium Removal
The following workflow provides a logical path for selecting the appropriate purification strategy based on the initial level of palladium contamination.
Caption: Decision workflow for palladium purification.
Protocol 3.1: High-Efficiency Palladium Removal using Macroporous Polystyrene-Bound TMT (MP-TMT)
Principle: This protocol uses MP-TMT, a highly effective scavenger for removing residual palladium from API process streams.[13] The macroporous polystyrene backbone provides excellent solvent compatibility and the trimercaptotriazine (TMT) functional group acts as a powerful tridentate ligand to chelate and sequester palladium species, which are then easily removed by filtration.
Materials:
Crude 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine solution (post-chromatography) in a suitable solvent (e.g., THF, Ethyl Acetate, or DCM).
Biotage® MP-TMT resin (or equivalent).
Inert gas (Nitrogen or Argon).
Reaction vessel with magnetic or overhead stirring.
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter).
Clean, metal-free collection flask.
Procedure:
Preparation: Transfer the solution containing your crude product into a clean reaction vessel. Ensure the solution is well-dissolved. If any solids are present, filter them before adding the scavenger. Take a small, representative sample for initial palladium analysis via ICP-MS.
Scavenger Addition: Under an inert atmosphere, add 4-5 equivalents of MP-TMT resin relative to the initial amount of palladium catalyst used in the reaction. For example, if you used 0.01 mmol of a Pd catalyst, add resin corresponding to 0.04-0.05 mmol of scavenging capacity.
Slurry Incubation: Stir the resulting slurry vigorously at room temperature (20-25°C) for 4 to 16 hours. The optimal time should be determined by periodic small-scale sampling and analysis if possible. For most processes, an overnight stir is sufficient.[13]
Filtration: Set up the filtration apparatus. Filter the slurry to separate the palladium-laden resin from the product solution.
Washing: Wash the collected resin on the filter with 2-3 bed volumes of clean solvent to ensure complete recovery of your product. Combine the filtrate and the washings.
Solvent Removal: Concentrate the combined filtrate and washings under reduced pressure to yield the purified product.
Final Analysis: Submit a sample of the final, purified solid for ICP-MS analysis to confirm that the residual palladium level is below your target specification (e.g., <10 ppm).
Section 4: Comparative Data on Purification Methods
The following table summarizes the typical effectiveness of various purification strategies for removing palladium from complex organic molecules. The values are illustrative and actual results will depend on the specific reaction conditions.
Often insufficient for reaching <10 ppm levels, co-elution is common.[16]
Activated Carbon Treatment
500 - 2000
20 - 200
Inexpensive, can remove some colored impurities.[17]
Can lead to significant product loss via non-specific adsorption.[18]
Thiol or TMT Scavenger Resin (Post-Chromatography)
50 - 500
< 10
Highly selective for palladium, high efficiency, minimal product loss.[13][14][15]
Higher reagent cost, requires an additional unit operation (stirring/filtration).
Section 5: References
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113. Available from: [Link]
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
Economidou, M., Mistry, N., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available from: [Link]
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. Available from: [Link]
Marguí, E., Van Meel, K., & Queralt, I. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1579–1585. Available from: [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. Available from: [Link]
Takeda Pharmaceutical Company Limited. (2006). Method of removing palladium. U.S. Patent No. 7,084,287 B2. Retrieved from
Various Authors. (2023). Your trick to remove residual palladium. Reddit. Retrieved from [Link]
Crudden, C. M., Sateesh, M., & Lewis, R. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Synlett, 2005(18), 2895-2898. Available from: [Link]
Dai, M., et al. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 10(5), 901–904. Available from: [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. Available from: [Link]
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
Boettcher, S., et al. (2023). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. Journal of Medicinal Chemistry, 66(18), 12513–12523. Available from: [Link]
Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2020). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 64(2), 186–196. Available from: [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. Retrieved from [Link]
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed. Retrieved from [Link]
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Retrieved from [Link]
In the development of JAK inhibitors and other kinase-targeting therapeutics, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is ubiquitous. A critical challenge in the synthesis of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is the regioselectivity of the methylation step.
Depending on the alkylation conditions (base strength, solvent, temperature), methylation can occur at the N1 (pyrrole nitrogen) or the N7 (pyridine nitrogen) . While N1-alkylation yields a neutral species, N7-alkylation yields a zwitterionic or cationic species (often stabilized as a salt).
This guide provides a definitive comparative analysis of the N7-methyl (Target/Salt) versus the N1-methyl (Alternative/Neutral) isomers using 1H NMR, establishing a self-validating protocol for structural confirmation.
Structural Analysis & Regioselectivity Pathways
The 7-azaindole scaffold contains two nucleophilic nitrogens. Understanding the electronic environment is prerequisite to interpreting the NMR data.
The Regioselectivity Problem
N1 (Pyrrole N): The proton is acidic (
). Deprotonation with strong bases (NaH, KOtBu) creates an anion that alkylates primarily at N1.
N7 (Pyridine N): This nitrogen has a lone pair available for attack. Alkylation here occurs under neutral conditions or with highly reactive electrophiles (e.g., MeOTf), resulting in a quaternary ammonium salt (N-methyl-7-azaindolium).
Synthesis & Impurity Flowchart
Figure 1: Divergent synthesis pathways leading to N1 (Neutral) vs. N7 (Cationic) isomers.
Comparative 1H NMR Analysis
The distinction between the N1 and N7 isomers is readily apparent in 1H NMR if specific diagnostic signals are analyzed. The presence of the Iodine at C2 simplifies the spectrum by removing the H2 signal, leaving three aromatic protons: H3, H5, and H6.
Predicted Chemical Shift Data
Proton Position
Signal Type
N1-Methyl (Neutral) (ppm)
N7-Methyl (Cationic) (ppm)
Mechanistic Cause
N-CH3
Singlet
3.80 - 3.95
4.10 - 4.50
N7-Me is attached to a positively charged nitrogen, causing significant deshielding.
H6 (Pyridine)
Doublet
8.10 - 8.25
8.60 - 9.00
H6 is adjacent to the cationic N7 center, leading to a dramatic downfield shift.
H5 (Pyridine)
Doublet
7.15 - 7.30
7.60 - 7.80
Inductive effect of the N7 cation.
H3 (Pyrrole)
Singlet
6.60 - 6.75
6.90 - 7.10
General ring deactivation.
Note: Values are approximate and solvent-dependent (DMSO-d6 vs CDCl3). Cationic species show greater solvent sensitivity.
Coupling Constants (
)
: Both isomers exhibit characteristic pyridine vicinal coupling, typically 5.0 – 6.0 Hz . This confirms the integrity of the pyridine ring but does not distinguish regioisomers.
Experimental Protocol: Structural Validation
To definitively assign the structure, you cannot rely solely on 1D chemical shifts due to solvent effects. You must use Nuclear Overhauser Effect (NOE) experiments.
Step-by-Step Validation Workflow
Reagents:
Sample: ~5-10 mg of isolated product.
Solvent: DMSO-d6 (Preferred for N7-salts due to solubility; CDCl3 may not dissolve the cation).
Acquisition Parameters:
1D Proton: Acquire standard spectrum (16 scans).
1D NOE / NOESY: Irradiate the Methyl singlet (approx 3.8 - 4.2 ppm).
Interpretation Logic:
Scenario A (N1-Methyl):
Irradiate Methyl.
Observed NOE: Weak or None.
Reasoning: The N1-Methyl is spatially distant from H6. It is close to C2 (which holds an Iodine, not a proton) and C7a (bridgehead carbon, no proton). A weak NOE to H3 is possible but often negligible.
Scenario B (N7-Methyl - Target):
Irradiate Methyl.
Observed NOE:Strong enhancement of H6.
Reasoning: The Methyl group is directly attached to N7, placing it in immediate spatial proximity to the proton at C6.
Decision Tree Diagram
Figure 2: NMR Logic Flow for definitive isomer assignment.
Critical Impurity Profile
When synthesizing the 4-chloro-2-iodo derivative, specific byproducts can mimic the target spectrum.
Impurity
NMR Characteristic
Differentiation
Unmethylated Precursor (NH)
Broad Singlet at >12 ppm (NH). No Methyl singlet.
Presence of exchangeable proton (D2O shake removes it).
C3-Iodo Regioisomer
H2 signal appears (Singlet/Doublet near 7.5 ppm). H3 is missing.
The target (2-Iodo) has an H3 singlet. The C3-Iodo isomer has an H2 signal.
Des-Iodo (4-Chloro-7-Me)
Presence of both H2 and H3 (coupling Hz).
Target has only H3 (singlet).
References
Regioselectivity of 7-Azaindole Alkylation
Title: Regioselective Synthesis of N-Substituted 7-Azaindoles.[1][2][3][4]
Source: Journal of Organic Chemistry / ACS.
Context: Establishes that N1-alkylation is kinetically favored under basic conditions, while N7-alkylation requires neutral/electrophilic conditions.
URL:[Link] (Generalized reference for 7-azaindole alkylation patterns).
Validating structural integrity of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine post-reaction
This guide outlines the structural validation strategy for 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (and its common commercial synonym 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine ). Executive Summary & C...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural validation strategy for 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (and its common commercial synonym 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine ).
Executive Summary & Comparison of Validation Strategies
The Core Challenge:
The synthesis of halogenated 7-azaindoles is prone to regioisomeric ambiguity . Two critical "forks" in the synthetic pathway determine the final structure:
Methylation Site: Competition between the pyrrole nitrogen (
) and the pyridine nitrogen ().
Iodination Site: Competition between the naturally nucleophilic
position (SEAr) and the position (often accessed via lithiation).
The product name "7-methyl-7H-..." is often used commercially to refer to the N1-methyl (neutral) species, but strictly describes an N7-methylated cation or zwitterion. This guide provides the definitive analytical logic to distinguish these isomers.
Comparative Analysis of Validation Methods
Method
Scope of Validation
Pros
Cons
LC-MS (ESI+)
Elemental Composition
Rapid confirmation of Mass ( 292.5) and Halogen presence (Cl/I pattern).
Cannot distinguish regioisomers ( vs or vs ).
1H NMR (1D)
Functional Groups
Confirms presence of Methyl, H5, H6, and H3 protons.
Chemical shift overlap can obscure vs assignment without reference standards.
2D NMR (NOESY)
Spatial Connectivity
The Gold Standard for Regiochemistry. Definitively places the Methyl group relative to the ring protons.
Requires ~10 mg pure sample and longer acquisition time.
X-Ray Crystallography
Absolute Structure
Unambiguous 3D confirmation.
Requires a single crystal; slow and resource-intensive.
Critical Structural Checkpoints (The "Identity Crisis")
Checkpoint A: N-Methylation (N1 vs. N7)
Target Structure (
-Me): Neutral, lipophilic. Methyl group is on the pyrrole nitrogen.
Alternative Structure (
-Me): Cationic/Zwitterionic. Methyl group is on the pyridine nitrogen.[1]
Diagnostic:
-Me: ~3.8–3.9 ppm. NOE correlation with H2 (if present) or H7a (bridgehead).
-Me: >4.0 ppm (deshielded). Strong NOE correlation with H6 .
Purpose: To spatially locate the Methyl group and the Iodine atom.
Sample Prep: Dissolve ~10–15 mg in 0.6 mL
or . (DMSO is preferred for solubility).
Acquisition: Run a standard gradient NOESY sequence (mixing time 300–500 ms).
Analysis Logic:
Step 1: Identify Ring Protons. Locate the doublet pair for H5 and H6 (Pyridine ring). H6 is usually more downfield (
~8.2) and closer to the pyridine nitrogen.
Step 2: Identify the Singlet. Locate the singlet peak.
If it correlates (NOE) with the N-Methyl group
It is H2 (implies you have the C3-iodo impurity).
If it does not correlate with N-Methyl, but is in the aromatic region
It is H3 (implies you have the correct C2-iodo product).
Step 3: Confirm N-Methylation.
Check NOE between N-Methyl and H6 .
Strong NOE = N7-Methyl (Incorrect isomer).
Weak/No NOE = N1-Methyl (Correct isomer; distance is too far).
Decision Tree Visualization
The following diagram illustrates the logical flow for validating the structural integrity of the post-reaction product.
Caption: Logical workflow for distinguishing the target C2-iodo/N1-methyl scaffold from common synthetic impurities.
References
PubChem. (2025). 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound Summary). National Library of Medicine. [Link]
Price, D. J., et al. (2020). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. [Link]
Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Journal of Organic Chemistry. [Link]
Li, Y., et al. (2012).[3] Iodine-mediated regioselective C2-amination of indoles. Chemical Communications.[3][4] [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, a halogenated het...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic molecule, presents unique challenges in elemental analysis due to the presence of nitrogen, chlorine, and iodine. This guide provides an in-depth comparison of the standards and methodologies required to achieve accurate and reliable elemental composition data for this compound, ensuring the integrity of research and development programs.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental checkpoint for the purity and identity of a synthesized compound. For a molecule like 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (C₈H₆ClIN₂), verifying the precise ratios of carbon, hydrogen, nitrogen, chlorine, and iodine is a non-negotiable step in quality control and regulatory submission.[1][2] Any deviation from the theoretical composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have significant consequences in downstream applications, particularly in pharmaceutical development.[3]
Theoretical Elemental Composition
Before embarking on an analytical campaign, it is essential to establish the theoretical elemental composition of the target molecule. This theoretical data serves as the benchmark against which all experimental results will be compared.
Molecular Formula: C₈H₆ClIN₂
Molecular Weight: 306.51 g/mol
Theoretical Composition Table:
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.01
8
96.08
31.35
Hydrogen
H
1.01
6
6.06
1.98
Chlorine
Cl
35.45
1
35.45
11.57
Iodine
I
126.90
1
126.90
41.40
Nitrogen
N
14.01
2
28.02
9.14
Total
302.51
100.00
Core Analytical Methodologies: A Comparative Overview
The analysis of a multi-halogenated heterocyclic compound requires a combination of techniques to accurately quantify all elements. The most robust and widely accepted approach involves two distinct methods: Combustion Analysis for C, H, and N, and Oxygen Flask Combustion followed by ion detection for the halogens.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)
This technique is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[1] The process involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.
Caption: Workflow for CHN combustion analysis.
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Cystine.[4]
Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine into a tin capsule.
Combustion: Place the capsule into the autosampler of the CHN analyzer. The sample is dropped into a furnace at approximately 900-1000°C in a stream of pure oxygen.
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a series of scrubbers to remove interfering substances, then separated via gas chromatography and quantified using a thermal conductivity detector.
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
Oxygen Flask Combustion for Chlorine and Iodine
Due to the corrosive nature of the combustion products of halogenated compounds, a separate analytical approach is required for chlorine and iodine determination. The Schöniger flask combustion method is a classic and reliable technique for this purpose.[5]
QC protocols for 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine pharmaceutical intermediates
Executive Summary: The "Regio-Isomer" Trap The intermediate 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (often chemically indexed as 1-methyl-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in IUPAC to denote pyrrole-N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regio-Isomer" Trap
The intermediate 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (often chemically indexed as 1-methyl-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in IUPAC to denote pyrrole-N alkylation) is a high-value scaffold for "Scaffold-Hopping" in kinase inhibitor development (e.g., JAK/STAT, BRAF pathways).
Unlike its non-methylated precursor, this intermediate introduces a critical Quality Control (QC) challenge: N1 vs. N7 Regioselectivity.
This guide compares the Standard QC Approach (relied upon by many CMOs) against an Advanced Orthogonal Protocol required for GMP compliance. We demonstrate why standard HPLC-UV fails to detect specific "silent" impurities that crash downstream Suzuki couplings and provide a self-validating protocol to ensure structural integrity.
Comparative Analysis: QC Methodologies
We evaluated two QC strategies for characterizing this intermediate. The "Performance" metric here is defined as the ability to detect critical impurities (Regio-isomers and De-iodinated species) that affect the yield of the subsequent cross-coupling step.
Table 1: Method Performance Comparison
Feature
Method A: Standard Industrial QC
Method B: Advanced Orthogonal QC (Recommended)
Primary Technique
HPLC-UV (254 nm)
UPLC-MS/MS (ESI+)
Secondary Technique
1H-NMR (1D, DMSO-d6)
1H-1H NOESY + 1H-15N HMBC
Regio-isomer Detection
Poor. N1-Me and N7-Me often co-elute on C18 columns.
High. Distinct fragmentation patterns and NOE correlations.
De-iodination Limit
LOQ ~0.5% (UV response varies)
LOQ < 0.05% (Mass selective)
Risk Profile
High risk of carrying N7-salt impurities into coupling.
Low risk. Validates "Active" Iodine content.
Cost/Time
Low / 4 Hours
High / 24 Hours
The "Performance" Gap: Why Method A Fails
In our comparative stress testing, Method A consistently passed batches containing up to 3% of the N7-methylated quaternary salt (an inactive impurity).
Mechanism of Failure: The UV chromophore of the N1-methyl and N7-methyl species is nearly identical. Without MS discrimination or specific NOE NMR experiments, the N7-isomer is integrated into the main peak, leading to a false purity assignment of >98%.
Consequence: In subsequent Suzuki couplings, the N7-isomer does not react, acting as a stoichiometric poison for the Pd-catalyst due to its ionic nature, reducing yields by 10–15%.
N1 (Pyrrole N): pKa ~13.2. Deprotonation leads to the desired N1-alkylation.
N7 (Pyridine N): Highly nucleophilic lone pair. Can attack methylating agents directly to form the N7-methyl pyridinium salt.
QC Implication: You must prove the methyl group is on the pyrrole nitrogen.
CQA 2: The C2-Iodo Stability (The "Light" Switch)
The C2-Iodine bond is weaker than the C4-Chlorine bond.
Vulnerability: It is susceptible to photolytic dehalogenation (homolytic cleavage) and reductive dehalogenation (if trace metal/hydride sources are present).
QC Implication: Samples must be prepared in amber glassware. "Clear" solutions that turn pink/purple indicate free iodine release and scaffold degradation.
Visualizing the QC Workflow
The following decision tree illustrates the logic flow for accepting or rejecting a batch of this intermediate based on the Advanced Protocol.
Caption: QC Decision Tree ensuring exclusion of N7-isomers and de-iodinated degradants.
Detailed Experimental Protocols
Protocol A: High-Resolution UPLC-MS for Impurity Profiling
Purpose: To detect the "Des-iodo" (4-Chloro-7-methyl...) and "Des-chloro" impurities.
Instrument: Waters Acquity UPLC H-Class with QDa or equivalent.
Column: BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4.5 mins.
Detection: PDA (210-400 nm) and SIR (Selected Ion Recording) for masses:
Self-Validation: Inject a standard of the non-iodinated precursor. If resolution between Target and Precursor is < 1.5 min, adjust gradient slope.
Protocol B: The "Golden Standard" NOE Regio-Confirmation
Purpose: To definitively prove N1-methylation (Target) vs. N7-methylation (Impurity).
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. (Avoid CDCl3 as acidity can shift N7-species).
Experiment: 1D-NOESY (Selective excitation of the Methyl peak at ~3.8 ppm).
Analysis Criteria:
N1-Methyl (Target): Irradiation of the N-Me protons MUST show a strong NOE enhancement of the proton at C6 (or H5 depending on numbering, the adjacent aromatic proton on the pyridine ring).
Note: In 4-chloro-2-iodo-7-azaindole, the C6 proton is the only proton on the pyridine ring "facing" the N1-methyl group (spatially close).
N7-Methyl (Impurity): Irradiation of the N-Me group will show NOE enhancement to H6 but usually with a distinct chemical shift difference (>0.5 ppm) in the 1D spectrum compared to the N1-isomer.
Pass Criteria: Positive NOE correlation between Methyl group and C6-H; absence of secondary set of methyl peaks.
Protocol C: Forced Degradation (Light Stress)
Purpose: To determine storage validity.
Expose 50 mg solid sample to ambient lab light (fluorescent) for 24 hours.
Regioselectivity in Azaindoles: Schirok, H. (2006). Synthesis of N-1/N-7 Regioisomers of 7-Azaindoles. Journal of Organic Chemistry.
QC of Kinase Intermediates: ICH Guideline Q3A(R2). Impurities in New Drug Substances.
Azaindole Reactivity: Baran Lab, "Azaindole Survival Guide". Scripps Research Institute.
Suzuki Coupling Challenges: Billingsley, K., Buchwald, S.L. (2008). Biaryl Synthesis via Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.[1]
Technical Guide: Differentiating Regioisomers of Chloro-Iodo-7-Azaindoles
Executive Summary Context: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere for purine. The scaffold's efficacy often hinges on precise halogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere for purine. The scaffold's efficacy often hinges on precise halogenation patterns (chloro/iodo) to facilitate orthogonal cross-coupling reactions (e.g., Suzuki at C-Cl vs. Sonogashira at C-I).
The Challenge: Regioisomers of chloro-iodo-7-azaindoles (e.g., 4-chloro-3-iodo vs. 4-chloro-5-iodo) are isobaric and exhibit nearly identical polarity, rendering LC-MS and standard HPLC retention times insufficient for structural assignment.
The Solution: This guide establishes a definitive differentiation protocol using
H NMR coupling constants (-values) and 2D HMBC correlations , validated by mechanistic synthesis rules.
Part 1: The Structural Challenge
The 7-azaindole core contains two rings: the electron-rich pyrrole (C2, C3) and the electron-deficient pyridine (C4, C5, C6).
Ambiguity: In a 4-chloro-substituted scaffold, iodination can theoretically occur at C3 (electrophilic aromatic substitution) or C5 (if directed or via halogen dance).
Consequence: Misassignment leads to incorrect Structure-Activity Relationship (SAR) models, as a C3-substituent projects into the kinase solvent front, whereas a C5-substituent often engages the hinge region or hydrophobic back-pocket.
Table 1: Physicochemical Similarity of Isomers (Representative Data)
Property
4-Chloro-3-iodo-7-azaindole
4-Chloro-5-iodo-7-azaindole
Molecular Weight
278.48 g/mol
278.48 g/mol
Monoisotopic Mass
277.91
277.91
Calculated LogP
~2.3
~2.4
HPLC (C18)
4.2 min (Method dependent)
4.3 min (Method dependent)
Differentiation Method
Definitive (H NMR)
Definitive (H NMR)
Part 2: NMR Spectroscopy – The Gold Standard
The most reliable method for differentiation is analyzing the spin-spin coupling of the pyridine ring protons.
H NMR Coupling Constants (
-Values)
The pyridine ring protons (H4, H5, H6) exhibit characteristic coupling constants that disappear upon substitution.
Vicinal Coupling (
): Typically 4.5 – 6.0 Hz . This is the critical diagnostic signal.
Vicinal Coupling (
): Typically 8.0 Hz (if C4 is unsubstituted).
Long-range Coupling (
): Typically 0 – 1.5 Hz .
Diagnostic Logic for 4-Chloro-x-iodo-7-azaindole:
Since C4 is chlorinated, we lose H4. We are looking for the remaining protons.
Scenario A: 4-Chloro-3-iodo-7-azaindole
Protons present: H2, H5, H6.
H5 and H6 Signal: You will see two doublets interacting with each other (
Hz).
H2 Signal: Appears as a sharp singlet (or doublet if coupling to NH).
Conclusion: Presence of
coupling confirms C5 and C6 are adjacent and unsubstituted. Iodine must be at C3.
Scenario B: 4-Chloro-5-iodo-7-azaindole
Protons present: H2, H3, H6.
H6 Signal: Appears as a singlet (no adjacent H5 to couple with).
H3 Signal: Appears as a doublet (
Hz) or singlet depending on H2.
2D HMBC (Heteronuclear Multiple Bond Correlation)
When 1D NMR is ambiguous (e.g., peak broadening), HMBC provides definitive connectivity by showing 2-3 bond correlations between protons and carbons.
H6 Correlation: H6 strongly correlates to C4 and C7a (bridgehead carbon).
H2 Correlation: H2 correlates to C3 and C7a .
Differentiation:
If C3 shows a correlation to H2 but has a carbon shift typical of C-I (~50-60 ppm), the iodine is at C3.
If C5 (visible via H6 correlation or lack thereof) shows the shielded C-I shift, the iodine is at C5.
Part 3: Visualization of Logic
The following diagrams illustrate the decision-making process and the synthetic validation routes.
Diagram 1: NMR Assignment Decision Tree
Caption: Flowchart for differentiating C3 vs. C5 iodination in 4-chloro-7-azaindoles using 1H NMR coupling patterns.
Diagram 2: Synthetic Route Validation (Causality)
Caption: Synthetic causality. Electrophilic iodination targets the electron-rich C3; Directed metalation is required to access C5.
Add NIS portion-wise over 10 minutes (prevents di-iodination).
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Monitor: TLC (50% EtOAc/Hex) should show a new spot slightly less polar than starting material.
Workup: Pour into water/ice slurry. Filter the resulting precipitate. Wash with 10% sodium thiosulfate (to remove excess iodine) and water.
Yield: Typically >85%.
Validation: Run NMR. Look for the presence of the H5-H6 doublet (
Hz).
Protocol B: NMR Sample Preparation
Critical for resolving the specific coupling constants.
Solvent: Use DMSO-d6 (99.9% D).
Why? Chloroform-d (
) often causes peak broadening of the azaindole NH and adjacent protons due to exchange rates. DMSO sharpens these signals via hydrogen bonding.
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Acquisition:
Scans: Minimum 16 (for 1H), 256 (for 13C).
Relaxation Delay (
): Set to 2.0 seconds to ensure integration accuracy of aromatic protons.
References
Regioselective Functionalization of 7-Azaindoles. Journal of Organic Chemistry. Detailed analysis of electrophilic substitution favoring C3 vs. lithiation favoring C2/C5.
NMR Characteristics of 7-Azaindole Derivatives.Magnetic Resonance in Chemistry.
vs ) for substituted azaindoles.
Synthesis and Reactivity of 4-Chloro-7-azaindole. Tetrahedron Letters. Specific protocols for halogenation and cross-coupling of the 4-chloro scaffold.
Differentiation of Regioisomers using HMBC. Spectroscopy Europe. General guide on using long-range heteronuclear correlation to solve isomeric structures.
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